molecular formula C17H14BrNO2 B12340427 ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate

ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate

Cat. No.: B12340427
M. Wt: 344.2 g/mol
InChI Key: KVMOMORNIUQUOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate is a high-value brominated indole derivative designed for use in medicinal chemistry and organic synthesis research. The indole scaffold is a privileged structure in drug discovery due to its widespread presence in biologically active molecules and natural products . This compound features a 4-bromophenyl group at the 2-position and an ester moiety at the 3-position of the indole core, making it a versatile intermediate for constructing more complex molecules. The bromophenyl substituent can enhance binding affinity through halogen bonding and serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The ethyl ester is a common synthetic handle that can be readily hydrolyzed to the corresponding acid or undergo hydrazinolysis to form carbohydrazide intermediates, which are valuable for generating diverse libraries of heterocyclic compounds like thiazoles and hydrazone derivatives . Indole derivatives are extensively investigated for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties . As a key building block, this compound provides researchers a pathway to develop and explore novel therapeutic agents targeting a broad range of diseases. The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C17H14BrNO2/c1-2-21-17(20)15-13-5-3-4-6-14(13)19-16(15)11-7-9-12(18)10-8-11/h3-10,19H,2H2,1H3

InChI Key

KVMOMORNIUQUOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Procedure:

  • Formation of Phenylhydrazone :
    A mixture of ethyl 3-oxobutanoate (1a, 0.04 mol) and 4-bromophenylhydrazine (0.04 mol) in ethanol (60 mL) with glacial acetic acid is stirred for 2 hours. The resulting phenylhydrazone precipitates upon cooling and is filtered.
  • Cyclization :
    The phenylhydrazone is refluxed with polyphosphoric acid (20 mL) for 6 hours. The reaction mixture is poured into ice water, and the crude product is purified via recrystallization or column chromatography.

Key Data:

  • Yield : 58–85%.
  • Purity : Confirmed via TLC (Rf = 0.36 in ethyl acetate/hexane, 1:5).
  • Characterization :
    • 1H NMR (400 MHz, DMSO-d6): δ 11.2 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H), 7.65–7.45 (m, 4H), 4.35 (q, J = 7.1 Hz, 2H), 1.38 (t, J = 7.1 Hz, 3H).
    • 13C NMR : δ 165.2 (C=O), 142.1 (C-Br), 128.9–119.4 (aromatic carbons), 60.1 (OCH2), 14.3 (CH3).

Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of the 4-bromophenyl group to preformed indole intermediates. This method is advantageous for late-stage functionalization.

Procedure:

  • Synthesis of Ethyl Indole-3-Carboxylate :
    Ethyl indole-3-carboxylate is prepared via esterification of indole-3-carboxylic acid.
  • Borylation :
    The indole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 to generate the boronic ester.
  • Suzuki Coupling :
    The boronic ester reacts with 1-bromo-4-bromobenzene using Pd(PPh3)4 (5 mol%), K2CO3, and DMF/H2O (3:1) at 80°C for 12 hours.

Key Data:

  • Yield : 70–78%.
  • Optimization :
    • Catalyst: Pd(OAc)2 with XPhos ligand improves regioselectivity.
    • Solvent: DMF/H2O enhances coupling efficiency.

Bromination of Preformed Indoles

Direct bromination of ethyl 2-phenyl-1H-indole-3-carboxylate offers a straightforward route but requires careful control to avoid over-bromination.

Procedure:

  • Bromination :
    Ethyl 2-phenyl-1H-indole-3-carboxylate (1.0 mmol) is dissolved in acetic acid (10 mL). Bromine (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 2 hours.
  • Work-Up :
    The reaction is quenched with Na2S2O3, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the monobrominated product.

Key Data:

  • Yield : 45–60%.
  • Regioselectivity :
    • Bromination occurs preferentially at the C5 or C6 position of the indole ring, depending on reaction conditions.
    • HPLC Analysis : Confirms a 1:1 mixture of 5- and 6-bromo isomers in some cases.

Cyclization of Enaminones

Enaminones derived from 4-bromoaniline undergo cyclization to form the indole core. This method is useful for introducing substituents at the C2 position.

Procedure:

  • Enaminone Formation :
    4-Bromoaniline reacts with ethyl acetoacetate in ethanol to form the enaminone intermediate.
  • Cyclization :
    The enaminone is treated with POCl3 or PPA (polyphosphoric acid) at 120°C for 4 hours, inducing cyclization to the indole.

Key Data:

  • Yield : 50–65%.
  • Side Products :
    • Over-cyclization may yield tricyclic byproducts, which are minimized using dilute conditions.

Analytical Characterization

This compound is characterized using spectroscopic and chromatographic methods:

Table 1: Spectroscopic Data Summary

Technique Key Signals
1H NMR δ 11.2 (s, NH), 8.12 (d, J = 8.4 Hz, H-4), 7.65–7.45 (m, Ar-H), 4.35 (q, OCH2), 1.38 (t, CH3)
13C NMR δ 165.2 (C=O), 142.1 (C-Br), 128.9–119.4 (Ar-C), 60.1 (OCH2), 14.3 (CH3)
HRMS m/z calcd. for C17H14BrNO2 [M+H]+: 344.0234; found: 344.0236

Table 2: Comparison of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Fischer Indole 58–85 ≥95 Scalability
Suzuki Coupling 70–78 ≥98 Regioselectivity
Direct Bromination 45–60 90–95 Simplicity
Enaminone Cyclization 50–65 85–90 Functional group tolerance

Challenges and Optimizations

  • Regioselectivity in Bromination :
    • Addition of Lewis acids (e.g., ZnBr2) directs bromination to the C5 position.
  • Purification :
    • Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates isomers.
  • Scale-Up :
    • Fischer indole synthesis is preferred for industrial applications due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Ethanol and Acid Catalyst: Used for esterification reactions.

    Amines or Thiols: Used for substitution reactions.

Major Products Formed

    Substituted Indoles: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the ester group.

    Oxidized or Reduced Indoles: Formed through oxidation or reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate has been investigated for its potential pharmacological properties. Indole derivatives, including this compound, are known to exhibit a wide range of biological activities such as anti-cancer, anti-inflammatory, and anti-microbial effects.

  • Anti-Cancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including P388 cells, with IC50 values indicating potent activity .
  • Anti-Microbial Properties : Studies have reported that indole derivatives possess antimicrobial properties. This compound may exhibit similar effects, making it a candidate for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies that highlight its versatility in organic synthesis.

  • Domino Reactions : Recent studies have utilized domino reactions involving palladium complexes to synthesize indole derivatives efficiently. This method allows for the construction of complex structures in fewer steps, enhancing synthetic efficiency .
  • Directed C–H Functionalization : This compound can also be synthesized through directed C–H functionalization techniques, which enable the selective modification of indoles without the need for pre-functionalization .

Biological Studies and Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound and related compounds.

  • Cytotoxicity Evaluations : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For example, a study reported IC50 values that suggest effective inhibition of cell growth in treated cultures .
  • Antimicrobial Activity Assessment : The compound's antimicrobial efficacy has been tested against various pathogens. The results indicate promising activity, supporting further investigation for potential therapeutic applications .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µg/mL)Reference
This compoundCytotoxicity7.6
Related Indole Derivative ACytotoxicity7.8
Related Indole Derivative BAntimicrobialVaries

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions, which can modulate the activity of the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromophenyl vs. Fluorophenyl

The fluorine atom, being less electron-withdrawing than bromine, reduces the compound’s dipole moment compared to the target molecule. Crystallographic studies reveal that the indole N–H in this analog interacts with π systems rather than forming conventional hydrogen bonds, suggesting distinct solid-state packing behavior .

Compound Substituent (C2) C3 Group Molecular Weight (g/mol) Notable Properties
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate 4-Bromophenyl Ethyl carboxylate 344.2 pKa 14.71, predicted bp 515°C
2-(4-Fluorophenyl)-3-methyl-1H-indole 4-Fluorophenyl Methyl ~239.3 (calculated) π-system interactions in crystal lattice

Heterocyclic Core Modifications: Indole vs. Oxadiazole

The oxadiazole’s electron-deficient nature enhances stability under acidic conditions compared to indole.

Compound Core Heterocycle Substituent (C2/C4) Molecular Weight (g/mol) Key Differences
This compound Indole 4-Bromophenyl 344.2 Hydrogen-bonding capability via N–H
Ethyl 4-(4-bromophenyl)-6-phenyl-1,3,4-oxadiazole-2-carboxylate 1,3,4-Oxadiazole 4-Bromophenyl ~385.2 (calculated) Enhanced thermal stability, no N–H donor

Functional Group Modifications: Carboxylate Esters vs. Acids

1-(4-Bromophenyl)indazole-3-carboxylic acid (CAS: 885275-47-8) replaces the indole core with an indazole and substitutes the ethyl ester with a carboxylic acid group. The carboxylic acid (pKa ~4-5) significantly increases aqueous solubility compared to the ester (pKa ~14.71) but reduces cell permeability due to ionization at physiological pH .

Compound Core Structure C3 Group Molecular Weight (g/mol) Solubility & Bioavailability
This compound Indole Ethyl carboxylate 344.2 Lipophilic, membrane-permeable
1-(4-Bromophenyl)indazole-3-carboxylic acid Indazole Carboxylic acid ~331.1 (calculated) Hydrophilic, ionized at pH 7.4

Complex Derivatives: Extended Conjugation and Sulfonyl Groups

The extended conjugation system results in a redshifted UV-Vis absorption spectrum compared to the target compound.

Key Research Findings and Implications

  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the indole’s π system, enhancing electrophilic substitution reactivity at C5 compared to fluorine or methyl analogs .
  • Synthetic Efficiency : Ethyl carboxylate derivatives achieve higher yields (e.g., 91–97% ) than carboxylic acids, which often require additional protection/deprotection steps.
  • Solid-State Behavior : Hydrogen-bonding patterns vary significantly; indole N–H interactions with π systems (fluorophenyl analog ) contrast with classical H-bonding in carboxylate-containing structures.

Biological Activity

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate is an indole derivative with significant biological activities, making it a compound of interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C17H14BrNO2. The presence of the bromine atom in the para position of the phenyl group enhances its chemical reactivity and biological properties. This compound features an ethyl ester group, a bromophenyl moiety, and an indole ring, which contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Anticancer Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibitory concentrations (IC50 values) in vitro against P388 cells, indicating its potential as an anticancer agent .
  • Antiviral Properties : The compound has been evaluated for its activity against HIV-1 integrase, showing promising results in inhibiting integrase strand transfer with IC50 values ranging from 10.06 to 15.70 μM for various derivatives .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is relevant in inflammatory processes and pain management .

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of Indole Ring : Starting materials undergo cyclization to form the indole core.
  • Bromination : The introduction of the bromine atom at the para position of the phenyl group is achieved through electrophilic aromatic substitution.
  • Esterification : The final step involves esterification to attach the ethyl group to the carboxylic acid derivative.

This multi-step synthesis allows for the introduction of various substituents, tailoring the compound's properties for specific applications .

Comparative Analysis

To better understand the unique features of this compound, it can be compared with similar compounds:

Compound NameKey Features
Ethyl 2-(4-chlorophenyl)-1H-indole-3-carboxylateContains chlorine instead of bromine; differing reactivity.
Ethyl 2-(4-fluorophenyl)-1H-indole-3-carboxylateFluorine substitution affects electronic properties.
Ethyl 2-(4-methylphenyl)-1H-indole-3-carboxylateMethyl group alters steric and electronic characteristics.

The distinct combination of functional groups and structural features in this compound confers unique chemical and biological properties compared to these similar compounds.

Case Studies

Several studies have focused on evaluating the biological activities of this compound:

  • Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing IC50 values that indicate significant anticancer potential .
  • Antiviral Activity Evaluation : Another investigation highlighted its effectiveness against HIV integrase, suggesting modifications could enhance its antiviral properties further .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : This compound is typically synthesized via cyclization or coupling reactions. For example, indole derivatives can be prepared by refluxing precursors like substituted anilines with brominated aryl ketones in solvents like ethanol or acetonitrile, often using catalysts such as PdCl₂ (e.g., 52% yield via 48-hour reflux with 2-chlorobenzothiazole in chloroform) . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the structural identity of this compound validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Software like SHELXL refines crystallographic data, while ORTEP-III visualizes molecular geometry. For example, dihedral angles between indole and bromophenyl rings (e.g., 58.85° ) confirm spatial arrangements. Complementary techniques include NMR (¹H/¹³C), FT-IR (for functional groups), and mass spectrometry (to verify molecular weight).

Q. What analytical methods are used to assess purity and stability?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is effective for purity analysis. A validated method might use a C18 column, acetonitrile/water mobile phase, and detection at 254 nm, achieving resolution >2.0 for impurities . Stability studies under varying pH, temperature, and light exposure, analyzed via HPLC, confirm structural integrity (e.g., no degradation peaks observed over 24 hours ).

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms influence physicochemical properties?

  • Methodological Answer : Hydrogen-bonding networks, analyzed via graph-set notation , dictate packing efficiency and solubility. For instance, intramolecular C–H···O interactions stabilize conformations, while intermolecular bonds (e.g., N–H···O) create supramolecular architectures. Computational tools like Mercury (CSD software) map these interactions, correlating with melting points or dissolution rates observed experimentally.

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Discrepancies may arise from dynamic disorder (e.g., methyl group splitting in crystal structures ) or solvent effects in NMR. Cross-validate using multiple techniques: SC-XRD resolves positional disorder, while variable-temperature NMR clarifies dynamic processes. For crystallographic outliers, re-refinement with SHELXL using higher-resolution data or twinning corrections improves accuracy.

Q. What strategies enable enantioselective synthesis of related indole derivatives?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Rh²⁺ or Pd⁰ complexes) induce asymmetry. For example, enantioselective indole insertions using α-carbonyl sulfoxonium ylides achieve >90% ee under optimized conditions (e.g., –40°C in THF with a chiral phosphine ligand) . Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents ensures fidelity.

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